molecular formula C18H8F8N2O2 B14276752 Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- CAS No. 156592-06-2

Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-

Cat. No.: B14276752
CAS No.: 156592-06-2
M. Wt: 436.3 g/mol
InChI Key: CJUQHRGCSKPBDZ-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is a chemical compound characterized by the presence of fluorine atoms and trifluoromethyl groups. This compound is notable for its unique structural features, which contribute to its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidine derivatives in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through a method that ensures high yield and purity. One such method involves the use of symmetric 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy] pyrimidine, which is produced in an industrially advantageous manner .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .

Scientific Research Applications

Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl groups contribute to its high binding affinity and specificity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]- is unique due to its specific arrangement of fluorine atoms and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

156592-06-2

Molecular Formula

C18H8F8N2O2

Molecular Weight

436.3 g/mol

IUPAC Name

4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C18H8F8N2O2/c19-13-3-1-9(5-11(13)17(21,22)23)29-15-7-16(28-8-27-15)30-10-2-4-14(20)12(6-10)18(24,25)26/h1-8H

InChI Key

CJUQHRGCSKPBDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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